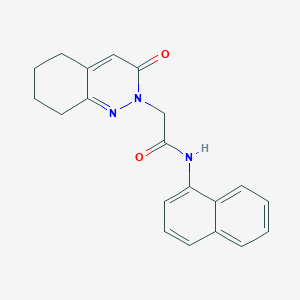

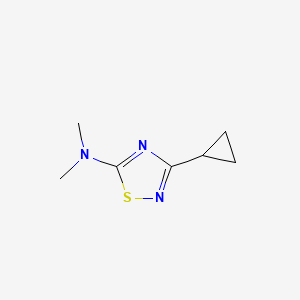

N-(naphthalen-1-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(naphthalen-1-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Applications De Recherche Scientifique

Antiproliferative Activities

N-(naphthalen-2-yl)acetamide and its derivatives, including quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds, particularly N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated significant activity against nasopharyngeal carcinoma cell lines without detectable cytotoxicity against peripheral blood mononuclear cells at certain concentrations (I‐Li Chen et al., 2013).

Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based compound, has been identified as a potent inhibitor of aminopeptidase N (APN), an enzyme implicated in angiogenesis. This compound inhibits APN activity and the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations, indicating its potential anti-angiogenic activity (Jiyong Lee et al., 2005).

Supramolecular Chemistry and Material Science Applications

The chemistry of naphthalene diimides (NDIs), including derivatives similar to N-(naphthalen-1-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, has been extensively explored in the context of material and supramolecular science. NDIs are utilized in conducting thin films, molecular sensors, and as components of supramolecular assemblies like "nanotubes" or molecular wires. These applications benefit from the structure-function relationships inherent to NDIs, demonstrating their versatility beyond pharmaceutical uses (S. Bhosale, Chintan H Jani, & S. Langford, 2008).

Organic Photosensitizers for Photooxidation

Naphthalenediimide (NDI) derivatives have been shown to exhibit phosphorescence emission and are utilized as singlet oxygen photosensitizers for the photooxidation of organic compounds. These derivatives highlight the potential of NDIs in photodynamic therapy and photochemical applications, where their ability to generate singlet oxygen can be harnessed for the selective oxidation of target molecules (Song Guo et al., 2012).

Local Anaesthetic Activity

2-Substituted-N-(2-diethylaminoethyl)acetamide derivatives, structurally related to N-(naphthalen-1-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, have been synthesized and evaluated for their in vivo local anaesthetic activities. These studies demonstrate the potential of naphthalene derivatives in developing new local anesthetics with efficacy comparable to established agents like lidocaine (D. Jindal et al., 2003).

Propriétés

IUPAC Name |

N-naphthalen-1-yl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(21-18-11-5-8-14-6-1-3-9-16(14)18)13-23-20(25)12-15-7-2-4-10-17(15)22-23/h1,3,5-6,8-9,11-12H,2,4,7,10,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJHDAFYDJHQMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)

![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)

![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2754141.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2754142.png)

![Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate](/img/structure/B2754144.png)

![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)